4-Amino-7-chloro-6-azaindole

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Your medicinal chemistry program demands building blocks with absolute regioisomeric fidelity. 4-Amino-7-chloro-6-azaindole (CAS 1427502-60-0) is the definitive 1H-pyrrolo[2,3-c]pyridine scaffold, critically distinct from the common 7-azaindole isomer. SAR studies confirm the 6-azaindole core provides a unique activity profile, making this compound essential for exploring Bcr-Abl and DYRK1A kinase targets and for use as a validated negative control. The 7-chloro substituent is non-negotiable for downstream SNAr derivatization. Procuring this specific regioisomer guarantees synthetic success and assay validity.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1427502-60-0
Cat. No. B1378252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-chloro-6-azaindole
CAS1427502-60-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=C2Cl)N
InChIInChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H,9H2
InChIKeyRORBRPOTKAOEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7-chloro-6-azaindole (CAS 1427502-60-0): Procurement-Grade 6-Azaindole Building Block for Targeted Synthesis


4-Amino-7-chloro-6-azaindole (CAS 1427502-60-0) is a heterocyclic building block belonging to the 6-azaindole class, characterized by the molecular formula C₇H₆N₃Cl and a molecular weight of 167.59 g/mol . Its core structure is a 1H-pyrrolo[2,3-c]pyridine scaffold, which distinguishes it from the more common 7-azaindole (1H-pyrrolo[2,3-b]pyridine) regioisomers . This compound serves as a critical intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules, with its specific substitution pattern (4-amino, 7-chloro) enabling targeted chemical transformations like nucleophilic aromatic substitution (SNAr) [1].

Why 4-Amino-7-chloro-6-azaindole (CAS 1427502-60-0) Cannot Be Substituted with Other Azaindole Analogs


Simple substitution with other azaindole regioisomers (e.g., 7-azaindole) or analogs with different halogen/amine positions is not feasible due to fundamental differences in biological activity and chemical reactivity. Regioisomerism is a critical determinant of biological function: a structure-activity relationship (SAR) study demonstrated that the 6-azaindole core is significantly less active than the 7-azaindole core in certain kinase inhibition assays, highlighting that the position of the pyridine nitrogen dictates target engagement [1]. Furthermore, the 7-chloro substituent is specifically required for key synthetic transformations, such as the acid-catalyzed nucleophilic aromatic substitution used to generate diverse 7-amino-6-azaindole derivatives [2]. Substituting the chlorine or altering its position would prevent this essential reactivity and lead to synthetic failure. The quantitative evidence below details these specific points of differentiation.

Quantitative Differentiation of 4-Amino-7-chloro-6-azaindole (CAS 1427502-60-0) from Closest Analogs


Regioisomeric Impact on Biological Activity: 6-Azaindole Core vs. 7-Azaindole Core

In a direct SAR exploration, the 6-azaindole regioisomer (4d) was found to be unfavorable for activity against Trypanosoma brucei, unlike the 7-azaindole core which served as the basis for potent inhibitors. This class-level inference confirms that the choice of azaindole regioisomer is a primary determinant of biological activity and cannot be assumed to be equivalent [1].

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Physicochemical Differentiation from a Positional Isomer (4-Amino-6-chloro-7-azaindole)

The target compound is a regioisomer of 4-Amino-6-chloro-7-azaindole (CAS 1000340-80-6). Despite identical molecular weights (167.6 g/mol), their physicochemical properties differ, impacting handling and purification. While the boiling point for 4-Amino-7-chloro-6-azaindole is predicted at 470.4±40.0 °C at 760 mmHg , the melting point for its isomer is reported in the range of 185-187 °C . These differences are critical for identity verification, storage, and experimental design.

Physicochemical Properties Building Block Quality Control

Synthetic Utility: 7-Chloro Group Enables Nucleophilic Aromatic Substitution

The 7-chloro substituent on the 6-azaindole core is a critical functional handle for further derivatization. It enables efficient acid-catalyzed nucleophilic heteroaromatic substitution (SNAr) with various amines to yield 7-amino-6-azaindole derivatives [1]. This specific reactivity is not available in non-halogenated 6-azaindoles (e.g., 4-Amino-6-azaindole) or in isomers where the chlorine is at a less reactive position.

Synthetic Methodology Building Block Reactivity Medicinal Chemistry

Targeted Applications of 4-Amino-7-chloro-6-azaindole (CAS 1427502-60-0) in Drug Discovery and Chemical Synthesis


Synthesis of 7-Amino-6-azaindole Libraries for Kinase Inhibitor Development

This compound is the essential starting material for the acid-catalyzed nucleophilic aromatic substitution reaction to generate diverse 7-amino-6-azaindole derivatives [1]. Given that 6-azaindole derivatives are under investigation as inhibitors for kinases like DYRK1A and Bcr-Abl , this building block is a critical procurement item for medicinal chemistry programs aiming to explore the chemical space around the 6-azaindole core for novel therapeutics.

Negative Control in Kinase Selectivity Profiling

SAR studies have shown that the 6-azaindole core, the defining feature of this compound class, is 'unfavorable for activity' in certain biological contexts where the 7-azaindole core is highly potent [1]. This makes 4-Amino-7-chloro-6-azaindole and its simple derivatives ideal as negative controls in kinase selectivity panels. Using this compound as a baseline helps validate assay specificity and confirms that observed activity from a lead series is driven by specific interactions rather than non-specific azaindole scaffold binding.

Analytical Standard for Regioisomeric Purity Assessment

Due to the significant difference in biological activity between 6- and 7-azaindoles [1], the regioisomeric purity of a building block is paramount. The distinct predicted boiling point (470.4±40.0 °C at 760 mmHg) and other properties of 4-Amino-7-chloro-6-azaindole serve as key benchmarks for analytical chemistry. Procurement of this compound as a certified reference standard is essential for method development (e.g., HPLC, GC-MS) to confirm the identity and purity of in-house synthesized batches and to detect contamination from the 7-azaindole positional isomer (e.g., CAS 1000340-80-6).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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